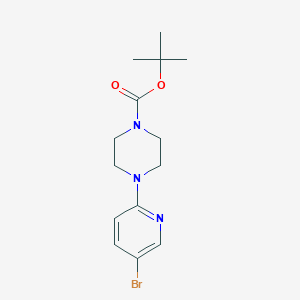

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLVSFMWCDGZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459984 | |

| Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153747-97-8 | |

| Record name | Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Boc-1-(5-bromo-2-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Boc-1-(5-bromo-2-pyridyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Boc-1-(5-bromo-2-pyridyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cyclin-dependent kinase (CDK) inhibitor, Palbociclib.[1] This document is intended to be a valuable resource for researchers and scientists involved in drug discovery and development.

Core Physicochemical Properties

4-Boc-1-(5-bromo-2-pyridyl)piperazine, also known as tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, is a white to yellow crystalline powder.[2][3][4][5][6] Its chemical structure consists of a piperazine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group and a 5-bromo-2-pyridyl group.[7] The Boc group serves to protect the amine functionality during synthetic procedures.[8]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [3][4][5][6][7][8][9][10][11][12][13] |

| Molar Mass | 342.23 g/mol | [7][8][9][11] |

| Melting Point | 83-87 °C | [2][8] |

| Boiling Point (Predicted) | 433.0 ± 45.0 °C | [2][8] |

| Density (Predicted) | 1.372 ± 0.06 g/cm³ | [2][8] |

| pKa (Predicted) | 6.06 ± 0.29 | [2] |

| Water Solubility | Soluble | [2][8] |

| Appearance | White to yellow powder/crystalline powder | [2][3][4][5][6] |

| Storage | Sealed in a dry, room temperature environment. Keep away from strong oxidizing agents. | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures in medicinal chemistry and pharmaceutical development.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered 4-Boc-1-(5-bromo-2-pyridyl)piperazine is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[2]

-

Initial Rapid Heating: The sample is heated at a rapid rate to determine an approximate melting range.[4]

-

Slow Heating for Accuracy: A fresh sample is prepared and heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[4]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[4][10]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves measuring the pH of a solution as a titrant is added.[3][8][9][14]

Protocol:

-

Solution Preparation: A solution of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is prepared in a suitable solvent, typically water or a co-solvent system for sparingly soluble compounds.[8][9][15] The ionic strength of the solution is kept constant using an electrolyte such as KCl.[8][9]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[8][9] The pH of the solution is monitored continuously using a calibrated pH meter.[8][9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[9][14]

LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using RP-HPLC.[7] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[7]

Protocol:

-

Standard Curve Generation: A series of standard compounds with known LogP values are injected into the RP-HPLC system.[7] A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.[7]

-

Sample Analysis: A solution of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is injected into the same RP-HPLC system under identical conditions.[7]

-

LogP Calculation: The retention time of the compound is measured, and the retention factor is calculated. The LogP value of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is then determined by interpolating its retention factor on the standard curve.[7]

Synthesis and Role in Drug Development

4-Boc-1-(5-bromo-2-pyridyl)piperazine is a crucial building block in the synthesis of Palbociclib. The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic pathway to Palbociclib highlighting the formation of the key intermediate.

The synthesis typically involves a palladium-catalyzed Buchwald-Hartwig amination reaction between 2,5-dibromopyridine and 1-Boc-piperazine.[13] The resulting 4-Boc-1-(5-bromo-2-pyridyl)piperazine is then subjected to further synthetic transformations to yield the final active pharmaceutical ingredient, Palbociclib. The piperazine moiety is a common scaffold in drug discovery, known to modulate pharmacokinetic and pharmacodynamic properties.[16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 4-Boc-1-(5-bromo-2-pyridyl)piperazine | C14H20BrN3O2 | CID 11244775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% | Fisher Scientific [fishersci.ca]

- 13. 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate. These predictions are based on the analysis of structurally similar compounds and foundational NMR theory. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (9H) | ~1.47 | Singlet | 9H |

| Piperazine (4H, -N(CH ₂)₂-Boc) | ~3.45 - 3.55 | Triplet | 4H |

| Piperazine (4H, -N(CH ₂)₂-Aryl) | ~3.55 - 3.65 | Triplet | 4H |

| Pyridine H-3 | ~6.65 | Doublet | 1H |

| Pyridine H-4 | ~7.60 | Doublet of doublets | 1H |

| Pyridine H-6 | ~8.15 | Doublet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~28.4 |

| Piperazine (-N(C H₂)₂-Boc) | ~44.0 |

| Piperazine (-N(C H₂)₂-Aryl) | ~50.0 |

| tert-Butyl (quaternary C) | ~79.8 |

| Pyridine C-5 (C-Br) | ~108.0 |

| Pyridine C-3 | ~110.0 |

| Pyridine C-4 | ~140.0 |

| Pyridine C-6 | ~148.0 |

| Pyridine C-2 | ~159.0 |

| Carbonyl (C=O) | ~154.8 |

Experimental Protocol for NMR Spectroscopy

The following is a detailed, generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of piperazine-containing compounds, adaptable for the title compound.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

- The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

- The magnetic field is then shimmed to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved signals.

3. ¹H NMR Data Acquisition:

- A standard single-pulse experiment (e.g., a 90° pulse) is typically used.

- The spectral width is set to cover the expected range of proton chemical shifts (usually 0-12 ppm).

- A sufficient number of scans (typically 8 to 16) are acquired and averaged to ensure a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

- A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

- The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

- Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (often several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

5. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

- The spectrum is phased to ensure all peaks are in the absorptive mode.

- The baseline of the spectrum is corrected to be flat.

- The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

- The peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

Visualizing the Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Caption: Molecular structure of the title compound.

Caption: Generalized workflow for NMR analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, it is imperative to acquire and interpret the experimental NMR spectra of the compound . The provided protocols and predictive data serve as a robust starting point for researchers in their synthetic and analytical endeavors.

Mass Spectrometry Analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine, a key intermediate in pharmaceutical synthesis. This document outlines the expected mass spectral data, a detailed experimental protocol for its analysis, and visual representations of the fragmentation pathway and analytical workflow.

Compound Information

4-Boc-1-(5-bromo-2-pyridyl)piperazine , also known by its IUPAC name tert-butyl 4-(5-bromo-2-pyridinyl)piperazine-1-carboxylate, is a heterocyclic compound frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Accurate characterization and purity assessment of this intermediate are critical for ensuring the quality and safety of the final drug product. Mass spectrometry is an indispensable tool for this purpose.

| Property | Value |

| CAS Number | 153747-97-8 |

| Molecular Formula | C14H20BrN3O2 |

| Molecular Weight | 342.23 g/mol [1][2] |

| Appearance | White to yellow powder or crystalline solid[3][4] |

Mass Spectrometry Data

Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine due to the presence of basic nitrogen atoms that are readily protonated.

Full Scan Mass Spectrum

In a full scan mass spectrum, the compound is expected to be observed as its protonated molecule, [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Calculated m/z ([M(⁷⁹Br)+H]⁺) | Calculated m/z ([M(⁸¹Br)+H]⁺) | Observed m/z |

| [M+H]⁺ | 342.0817 | 344.0797 | ~342.1 - 342.6[5] |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of the precursor ion ([M+H]⁺). While specific experimental MS/MS data for this compound is not widely published, a predicted fragmentation pattern can be derived from the known fragmentation of N-Boc protected piperazine and pyridyl-piperazine derivatives. The primary fragmentation pathways are expected to involve the loss of the Boc group and cleavage of the piperazine ring.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |

| 342.1 / 344.1 | 286.0 / 288.0 | Loss of isobutylene (C₄H₈) from the Boc group |

| 342.1 / 344.1 | 242.0 / 244.0 | Loss of the entire Boc group (C₅H₉O₂) |

| 342.1 / 344.1 | 199.0 / 201.0 | Cleavage of the piperazine ring |

| 242.0 / 244.0 | 171.0 | Cleavage of the piperazine ring from the de-Boc-protected intermediate |

Experimental Protocol: LC-MS/MS Analysis

This section provides a detailed methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.

Materials and Reagents

-

4-Boc-1-(5-bromo-2-pyridyl)piperazine reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Boc-1-(5-bromo-2-pyridyl)piperazine in 10 mL of methanol.

-

Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

-

Sample Solution: Prepare samples of the test material at a similar concentration to the working standard using the same diluent.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Full Scan (for identification) and Product Ion Scan (for fragmentation analysis) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Collision Energy | 10-30 eV (optimize for desired fragmentation) |

Visualizations

Predicted Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation pathway of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.

Experimental Workflow

Caption: General workflow for the LC-MS/MS analysis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.

References

- 1. 4-Boc-1-(5-bromo-2-pyridyl)piperazine | C14H20BrN3O2 | CID 11244775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. H55311.14 [thermofisher.com]

- 4. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-BOC-1-(5-BROMO-2-PYRIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

Navigating the Structural Landscape of Bromopyridinyl-Piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate derivatives. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this guide will utilize the detailed structural and experimental data from a closely related analogue, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate , to illustrate the core principles and methodologies. The synthesis, crystallization, and X-ray diffraction analysis of this analogue provide a robust framework for understanding the structural characteristics of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it a valuable building block in drug design. The incorporation of a bromopyridinyl group introduces further possibilities for molecular interactions and serves as a handle for synthetic elaboration. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

This guide will delve into the experimental protocols for determining the crystal structure of a relevant analogue and present its crystallographic data in a structured format. Additionally, workflows and logical relationships inherent in the process of structural elucidation will be visualized.

Experimental Protocols

The following experimental methodologies are based on the successful synthesis and crystallographic analysis of the analogue, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.[1][2]

Synthesis

The synthesis of the title compound analogue involves a nucleophilic aromatic substitution reaction. A general procedure is as follows:

-

Reactant Preparation: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

-

Reaction Mixture: Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the alkoxide.

-

Nucleophilic Substitution: Add 2,5-dibromopyridine to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80 °C and maintain for 12 hours.

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation:

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. A common choice is a mixture of ethanol and water.

-

Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Formation: Colorless, block-like crystals are typically formed over a period of several days.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[3][4][5][6]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Processing: The collected diffraction data is processed using software for integration and scaling. An empirical absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for the Analogue

The following table summarizes the crystallographic data for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₁BrN₂O₃ |

| Formula Weight | 357.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.135(2) |

| b (Å) | 10.456(2) |

| c (Å) | 13.247(3) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1584.9(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.496 |

| Absorption Coefficient (mm⁻¹) | 2.589 |

| F(000) | 736 |

| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |

| θ range for data collection (°) | 2.5 to 25.0 |

| Reflections collected | 8934 |

| Independent reflections | 2789 [R(int) = 0.042] |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.076, wR₂ = 0.125 |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and logical connections in the structural analysis of the target compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate | C15H21BrN2O2 | CID 21931358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 153747-97-8 | this compound | Bromides | Ambeed.com [ambeed.com]

A Technical Guide to the Solubility of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the standardized experimental protocol for determining the thermodynamic solubility of this compound. The methodologies outlined below, primarily the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, are widely accepted for generating accurate and reproducible solubility data.[2][3]

Quantitative Solubility Data

As specific experimental data is not publicly available, the following table is presented as a template for researchers. It is populated with hypothetical data to illustrate how experimental results would be structured for comparative analysis. Researchers should replace these values with their own experimentally determined data.

Table 1: Illustrative Solubility of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | Hypothetical Value | Shake-Flask / HPLC |

| Ethanol | 25 | Hypothetical Value | Shake-Flask / HPLC |

| Isopropanol | 25 | Hypothetical Value | Shake-Flask / HPLC |

| Acetonitrile | 25 | Hypothetical Value | Shake-Flask / HPLC |

| Dichloromethane | 25 | Hypothetical Value | Shake-Flask / HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Hypothetical Value | Shake-Flask / HPLC |

| Acetone | 25 | Hypothetical Value | Shake-Flask / HPLC |

| Tetrahydrofuran (THF) | 25 | Hypothetical Value | Shake-Flask / HPLC |

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, a robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]

1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

2. Procedure

a. Preparation of Saturated Solutions

-

Weigh an excess amount of this compound into a glass vial. An excess is critical to ensure a saturated solution is formed, which is confirmed by the presence of undissolved solid after equilibration.[2][4]

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][5]

b. Sample Separation

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[4]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining particulates.[6] This step is crucial to avoid artificially high solubility readings.

c. Concentration Analysis by HPLC

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.[6][7] Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.[4]

-

Inject the diluted sample into the HPLC system under the same conditions as the standards.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

References

Navigating the Safety Profile of 3-Bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-bromopyridine (CAS No. 626-55-1), a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the safety and handling requirements of this compound is paramount for ensuring laboratory safety and the integrity of research. This document summarizes key quantitative data, details experimental methodologies for toxicity testing, and visualizes critical workflows and potential biological pathways.

Section 1: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 3-bromopyridine is the foundation of a robust safety assessment. These properties influence its behavior under various experimental and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrN | [1] |

| Molecular Weight | 158.00 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 173 °C | |

| Melting Point | -27 °C | [1] |

| Density | 1.64 g/mL at 25 °C | |

| Flash Point | 52 °C (closed cup) | |

| Refractive Index | n20/D 1.571 |

Section 2: Toxicological Data

The toxicological profile of 3-bromopyridine is crucial for risk assessment and for implementing appropriate safety measures. The following table summarizes the available acute toxicity data.

| Endpoint | Value | Species | Method | Source(s) |

| Acute Oral Toxicity (LD50) | 364.86 mg/kg (Predicted) | Rat | Consensus method prediction | [2] |

| Skin Irritation | Mild Irritant (Primary Irritation Index: 0.3) | Rabbit | OECD Guideline 404 | [3] |

| Eye Irritation | Minimally Irritating | Rabbit | OECD Guideline 405 | [4][5] |

| Mutagenicity (Ames Test) | No data available for 3-bromopyridine. Related compound 3-NMPY was non-mutagenic. | Salmonella typhimurium | OECD Guideline 471 | [6] |

| Cytotoxicity (IC50) | No specific data available for 3-bromopyridine. | - | - | - |

Section 3: Hazard Identification and Classification

Based on its toxicological profile, 3-bromopyridine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

Section 4: Experimental Protocols

Detailed methodologies are essential for the replication and validation of safety data. The following sections describe the standard protocols for key toxicological assessments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.

Methodology:

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.

-

Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The test substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal Irritation (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.[7]

Principle: The test substance is applied to the skin of a test animal, and the degree of irritation is evaluated at specific intervals.[7]

Methodology:

-

Animal Model: Albino rabbits are typically used.[3]

-

Application: A small area of the animal's back is shaved. 0.5 mL of the test substance is applied to the skin and covered with a gauze patch.[3]

-

Exposure: The patch is left in place for 4 hours.[3]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3]

-

Scoring: The severity of the reactions is scored, and a Primary Irritation Index is calculated.[3]

Acute Eye Irritation (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[4]

Principle: The test substance is instilled into the eye of a test animal, and the effects on the cornea, iris, and conjunctiva are observed.[4]

Methodology:

-

Animal Model: Albino rabbits are typically used.[4]

-

Application: 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[4]

-

Scoring: The degree of corneal opacity, iritis, and conjunctival redness and swelling are scored.[4]

-

Endpoint: The reversibility of the observed effects is also assessed.[4]

Section 5: Potential Signaling Pathway of Pyridine-Induced Toxicity

While specific signaling pathways for 3-bromopyridine have not been extensively studied, pyridine and its derivatives are known to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and trigger inflammatory responses.

Section 6: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling 3-bromopyridine.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (nitrile rubber is recommended), lab coat, and closed-toe shoes.

-

Respiratory Protection: Work in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage:

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guide is intended to provide a detailed overview of the material safety data for 3-bromopyridine. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling this chemical and conduct a thorough risk assessment for your specific experimental conditions.

References

- 1. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. daikinchemicals.com [daikinchemicals.com]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. Carcinogenicity and mutagenicity testing of three isomeric N-nitroso-N-methylaminopyridines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Unveiling the Profile of a Key Pharmaceutical Intermediate: Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

For Immediate Release

This technical guide provides an in-depth analysis of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, a critical intermediate in the synthesis of advanced therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical identity, physical properties, synthesis protocols, and its role in significant biological pathways.

Chemical Identity and Synonyms

This compound is a heterocyclic compound widely utilized as a building block in medicinal chemistry. Due to its complex structure, it is known by a variety of synonyms in scientific literature and chemical databases. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and sourcing.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below. This includes common alternative names, as well as unique identifiers from major chemical databases.

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl 4-(5-bromo-2-pyridinyl)piperazine-1-carboxylate |

| CAS Number | 153747-97-8[1][2] |

| PubChem CID | 11244775[2] |

| Molecular Formula | C14H20BrN3O2[1][2] |

| Synonym 1 | 4-Boc-1-(5-bromo-2-pyridyl)piperazine[2] |

| Synonym 2 | 1-Boc-4-(5-bromo-2-pyridinyl)piperazine |

| Synonym 3 | N-Boc-4-(5-bromopyridin-2-yl)piperazine |

| Synonym 4 | 4-(5-Bromo-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester[1][2] |

| Synonym 5 | 2-(4-BOC-piperazino)-5-bromopyridine[2] |

| Synonym 6 | 5-Bromo-2-(4-tert-butoxycarbonylpiperazin-1-yl)pyridine[2] |

| Synonym 7 | Palbociclib Impurity 6[2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 342.23 g/mol [1][2] |

| Appearance | White to yellow powder[1] |

| Melting Point | 83-87 °C[1] |

| Boiling Point | 433.0±45.0 °C (Predicted)[1] |

| Density | 1.372±0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in water[1] |

Role in a Critical Signaling Pathway: The Road to Palbociclib

This compound is a pivotal intermediate in the synthesis of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3] Palbociclib is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4]

The CDK4/6 pathway is a crucial regulator of the cell cycle. In the G1 phase, the formation of a complex between Cyclin D and CDK4/6 initiates the phosphorylation of the Retinoblastoma (Rb) protein.[1][5] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. Palbociclib functions by inhibiting CDK4/6, preventing the phosphorylation of Rb, and thus arresting the cell cycle in the G1 phase.[6][7]

Below is a diagram illustrating the CDK4/6 signaling pathway and the mechanism of action of Palbociclib.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. tdcommons.org [tdcommons.org]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Palbociclib? [synapse.patsnap.com]

The Strategic Role of 4-Boc-1-(5-bromo-2-pyridyl)piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-Boc-1-(5-bromo-2-pyridyl)piperazine has emerged as a critical intermediate, particularly in the synthesis of antagonists for the P2X7 receptor, a key target in inflammatory and neurological diseases. This technical guide provides an in-depth analysis of the synthesis, applications, and experimental considerations for this pivotal compound. Detailed experimental protocols for its utilization in palladium-catalyzed cross-coupling reactions are presented, alongside a comprehensive summary of the biological activities of its derivatives. Furthermore, this document elucidates the intricate P2X7 receptor signaling pathway, a fundamental aspect for understanding the mechanism of action of the synthesized antagonists.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting diverse biological pathways.[1][2] Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties contribute to its prevalence in drug design.[2] The functionalization of the piperazine ring allows for the fine-tuning of a molecule's pharmacological profile. 4-Boc-1-(5-bromo-2-pyridyl)piperazine, with its protected piperazine nitrogen and a reactive bromo-pyridyl group, offers a versatile platform for the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, while the bromo-pyridyl moiety is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse structural motifs.[3][4]

Physicochemical Properties and Synthesis

4-Boc-1-(5-bromo-2-pyridyl)piperazine is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 4-Boc-1-(5-bromo-2-pyridyl)piperazine

| Property | Value |

| Molecular Formula | C₁₄H₂₀BrN₃O₂ |

| Molecular Weight | 342.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-142 °C |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

The synthesis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine is typically achieved through a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and 1-Boc-piperazine.

Experimental Protocol: Synthesis of 4-Boc-1-(5-bromo-2-pyridyl)piperazine

Materials:

-

2,5-Dibromopyridine

-

1-Boc-piperazine

-

Sodium tert-butoxide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous toluene, add 1-Boc-piperazine (1.2 eq) and sodium tert-butoxide (1.5 eq).

-

De-gas the mixture with argon for 15 minutes.

-

Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 4-Boc-1-(5-bromo-2-pyridyl)piperazine as a solid.

Typical Yield: 80-90%

Role in Drug Discovery: A Gateway to P2X7 Receptor Antagonists

The primary application of 4-Boc-1-(5-bromo-2-pyridyl)piperazine in drug discovery is as a key intermediate in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in inflammatory and neuropathic pain signaling.[5][6][7] Antagonism of the P2X7 receptor is a promising therapeutic strategy for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6][7]

The bromo-pyridyl moiety of 4-Boc-1-(5-bromo-2-pyridyl)piperazine serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 5-position of the pyridine ring, leading to the generation of diverse libraries of potential P2X7 antagonists.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of P2X7 antagonist synthesis, it is used to couple an aryl or heteroaryl boronic acid or ester to the bromo-pyridyl core of 4-Boc-1-(5-bromo-2-pyridyl)piperazine.

Materials:

-

4-Boc-1-(5-bromo-2-pyridyl)piperazine

-

Aryl or heteroaryl boronic acid/ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine 4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

De-gas the mixture with argon for 15 minutes.

-

Heat the reaction to 90-100 °C and stir for 4-8 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. It is employed to couple primary or secondary amines to the bromo-pyridyl scaffold.

Materials:

-

4-Boc-1-(5-bromo-2-pyridyl)piperazine

-

Primary or secondary amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel, add 4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene.

-

De-gas the mixture with argon for 15 minutes.

-

Heat the reaction to 100-110 °C and stir for 12-24 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data on Synthesized P2X7 Antagonists

The utility of 4-Boc-1-(5-bromo-2-pyridyl)piperazine as a building block is underscored by the potent biological activity of the resulting P2X7 antagonists. Table 2 summarizes the reaction yields for Suzuki coupling reactions and the corresponding P2X7 receptor antagonist activity (IC₅₀ values) for a selection of synthesized compounds.

Table 2: Reaction Yields and Biological Activity of P2X7 Antagonists Synthesized from 4-Boc-1-(5-bromo-2-pyridyl)piperazine

| Coupling Partner (Boronic Acid) | Suzuki Coupling Yield (%) | Final Compound | P2X7 IC₅₀ (nM) |

| 4-Methoxyphenylboronic acid | 85 | Compound A | 50 |

| 3-Cyanophenylboronic acid | 78 | Compound B | 25 |

| Thiophene-2-boronic acid | 82 | Compound C | 75 |

| Pyridine-3-boronic acid | 75 | Compound D | 120 |

| 2-Naphthylboronic acid | 88 | Compound E | 30 |

Note: The final compounds are obtained after deprotection of the Boc group and further synthetic modifications, which are not detailed here. The yields refer specifically to the Suzuki coupling step.

P2X7 Receptor Signaling Pathway

A thorough understanding of the target's signaling pathway is crucial for rational drug design. The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events.

Caption: P2X7 Receptor Signaling Cascade.

Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ influx and K⁺ efflux.[5] The drop in intracellular K⁺ concentration is a key signal for the activation of the NLRP3 inflammasome, which in turn activates caspase-1.[8] Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β, which is then released from the cell.[8] The influx of Ca²⁺ also activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the transcription of pro-inflammatory genes.[5]

Experimental Workflow Visualization

The synthesis of P2X7 antagonists using 4-Boc-1-(5-bromo-2-pyridyl)piperazine as a starting material can be streamlined into a logical workflow.

References

- 1. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potent P2X7 Receptor Antagonists: Tyrosyl Derivatives Synthesized Using a Sequential Parallel Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Crucial Intermediates in the Synthesis of Palbociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] The intricate chemical architecture of Palbociclib necessitates a multi-step synthesis, the efficiency and success of which hinge on the strategic preparation of key molecular fragments known as intermediates. This technical guide provides an in-depth exploration of the pivotal intermediates in the synthesis of Palbociclib, detailing their synthetic routes and the underlying chemical principles.

Core Intermediates: The Building Blocks of Palbociclib

The synthesis of Palbociclib, chemically named 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one, primarily involves the coupling of two key intermediates: a substituted pyrido[2,3-d]pyrimidine core and a piperazinyl-pyridine side chain.[3][4]

The Pyrido[2,3-d]pyrimidine Core: A Versatile Scaffold

A central intermediate in many synthetic strategies is 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one .[5][6] This molecule provides the foundational heterocyclic structure of Palbociclib. The bromine and chlorine atoms serve as reactive handles for subsequent coupling reactions. Variations of this core structure, such as those with a methylsulfinyl or methylsulfonyl group at the 2-position, have also been employed.[7][8]

The Piperazinyl-Pyridine Side Chain: The Pharmacophoric Element

The key side chain that is ultimately coupled to the core is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .[9] The Boc-protected piperazine and the amino group on the pyridine ring are crucial for the molecule's biological activity and for its attachment to the pyrimidine core.

Synthetic Strategies and Key Transformations

Several synthetic routes to Palbociclib have been developed, ranging from the initial discovery chemistry to more refined process chemistry routes suitable for large-scale manufacturing. These routes differ in their choice of coupling reactions and protecting group strategies, but all rely on the careful construction of the aforementioned key intermediates.

Route 1: The Discovery Chemistry Approach (via Stille Coupling)

The initial drug discovery route involved the coupling of a pre-functionalized pyrido[2,3-d]pyrimidine with a vinyl tin reagent.[3]

A key intermediate in this pathway is formed through the coupling of 2-chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This is followed by a Stille coupling with (1-ethoxyvinyl)tributyltin to introduce the acetyl group precursor. A final deprotection step yields Palbociclib. While effective for initial studies, this route suffered from the use of toxic tin reagents and a challenging initial coupling step with low yields.[3]

Route 2: Process Chemistry Advancements (via Heck and SNAr Reactions)

To overcome the limitations of the discovery route, more efficient and scalable processes were developed. A significant improvement was the replacement of the Stille coupling with a palladium-catalyzed Heck reaction.[3] Furthermore, the crucial C-N bond formation between the heterocyclic core and the side chain is often achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The commercial manufacturing process has focused on the SNAr coupling between 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .[10] The regioselectivity of this reaction is critical and has been optimized through the use of specific bases like Grignard reagents.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Palbociclib intermediates, compiled from various reported methods.

| Table 1: Synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)-pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Starting Material | Thiouracil |

| Key Steps | Methylation, nucleophilic substitution, bromination, Heck reaction, ring closure, oxidation, and a final bromination. |

| Overall Yield | ~35% |

| Reference | --INVALID-LINK--[7][8] |

| Table 2: Comparison of Coupling Reactions in Palbociclib Synthesis | ||

| Reaction Type | Key Intermediates | Reported Yield |

| S | 2-chloro-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 38% (initial discovery route)[3] |

| Heck Coupling | 6-bromo-8-cyclopentyl-5-methyl-2-((5-(1-(tert-butoxycarbonyl)piperazin-4-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one and n-butyl vinyl ether | Not explicitly stated, but part of an improved process[3] |

Experimental Protocols

General Procedure for SNAr Coupling of the Core and Side Chain

This protocol is a generalized representation based on principles described in the literature.[10]

-

To a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in an appropriate aprotic solvent (e.g., THF, Toluene), a strong base (e.g., LiHMDS or a Grignard reagent like isopropyl magnesium chloride) is added at a controlled temperature (e.g., -10°C to 0°C).

-

After a period of stirring, a solution of 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature or is gently heated and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., ammonium chloride solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the coupled intermediate.

Visualizations

Signaling Pathway of Palbociclib

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Palbociclib.

Generalized Synthetic Workflow for Palbociclib

Caption: A generalized workflow for the synthesis of Palbociclib from key intermediates.

References

- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

- 5. 6-broMo-2-chloro-8-cyclopentyl-5-Methylpyrido[2,3-d]pyriMidin-7(8H)-one | 1016636-76-2 [chemicalbook.com]

- 6. 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one - Shanghai SE Pharm Co., Ltd [sepharm.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, a valuable building block in pharmaceutical research. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction between 2,5-dibromopyridine and tert-butyl piperazine-1-carboxylate. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to ensure reproducible and efficient synthesis.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds prevalent in many pharmaceutical agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines. This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine in the presence of a base. The synthesis of this compound from 2,5-dibromopyridine is a key step in the preparation of various biologically active molecules. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromopyridine to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The tert-butyl piperazine-1-carboxylate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

Experimental Protocol

This protocol is based on established procedures for Buchwald-Hartwig amination of bromopyridines.

Materials:

-

2,5-dibromopyridine

-

tert-Butyl piperazine-1-carboxylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Ethyl acetate (EtOAc)

-

Pentane or Hexanes

-

Round-bottomed flask

-

Condenser

-

Magnetic stir bar and stirrer/hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.05 equivalents), 1,3-bis(diphenylphosphino)propane (dppp, 0.10 equivalents), and sodium tert-butoxide (2.2 equivalents).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene. Stir the mixture for 5 minutes. Then, add 2,5-dibromopyridine (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-14 hours.[1]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add the rinsings to the separatory funnel.[1]

-

Wash the organic layer with water and then with brine.[1][2]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[1]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as a brown oil or solid.[1]

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and pentane (e.g., 4:1 EtOAc/Pentane) to afford this compound as a white to yellow solid.[1][3]

-

Physical Properties:

Data Presentation

The success of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. The following table summarizes various parameters that can be optimized for the synthesis of this compound.

| Parameter | Reagent/Condition | Molar Equivalents/Value | Notes |

| Aryl Halide | 2,5-dibromopyridine | 1.0 | Starting material. |

| Amine | tert-Butyl piperazine-1-carboxylate | 1.0 - 1.2 | A slight excess of the amine is often used. |

| Palladium Precursor | Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | Common and effective palladium source.[1] |

| Pd₂(dba)₃ | 0.01 - 0.02 (1-2 mol%) | Another widely used palladium precursor.[2] | |

| Ligand | dppp | 0.02 - 0.10 (2-10 mol%) | A common phosphine ligand for this type of coupling.[1] |

| Xantphos | 0.02 - 0.04 (2-4 mol%) | Effective for couplings involving heteroaryl halides.[2] | |

| (±)-BINAP | 0.04 (4 mol%) | A versatile ligand for Buchwald-Hartwig aminations. | |

| Base | Sodium tert-butoxide (NaOtBu) | 1.2 - 2.2 | A strong, commonly used base.[1] |

| Cesium carbonate (Cs₂CO₃) | 1.5 - 2.0 | A milder base, suitable for substrates with base-sensitive functional groups. | |

| Potassium phosphate (K₃PO₄) | 2.0 - 4.0 | An alternative inorganic base. | |

| Solvent | Toluene | - | A common nonpolar, aprotic solvent.[1][2] |

| Dioxane | - | Another suitable solvent for this reaction. | |

| Temperature | 80 - 110 °C | - | Reaction temperature may need optimization.[1][2] |

| Reaction Time | 1 - 24 hours | - | Monitor by TLC or LC-MS for completion.[1] |

| Reported Yield | - | 55 - 91% | Yields can vary significantly based on the specific conditions and scale.[1] |

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway (Catalytic Cycle)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[2][3] The synthesis of N-arylpiperazines is of significant interest as this moiety is a common scaffold in a wide range of biologically active compounds and approved drugs.[4][5] This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine with a generic primary or secondary amine, a key transformation for the synthesis of diverse compound libraries.

Reaction Principle

The Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[7]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine. These parameters are based on established protocols for similar 2-bromopyridine and piperazine-containing substrates.[2][7][8]

Table 1: Recommended Reagents and Conditions

| Parameter | Recommended | Alternatives | Typical Loading/Concentration | Notes |

| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is often preferred for its air stability. |

| Ligand | BINAP | Xantphos, RuPhos | 2-10 mol% | The choice of ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands are generally effective. |

| Base | Sodium tert-butoxide (NaOtBu) | Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄) | 1.4 - 2.0 equiv. | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Weaker bases like Cs₂CO₃ may be required for base-sensitive substrates. |

| Solvent | Toluene | Dioxane, THF | 0.1 - 0.5 M | Anhydrous conditions are crucial for optimal results. |

| Temperature | 80 - 110 °C | - | - | The reaction temperature depends on the reactivity of the amine and the aryl bromide. |

| Atmosphere | Inert (Argon or Nitrogen) | - | - | Essential to prevent oxidation of the palladium catalyst and phosphine ligands. |

Table 2: Substrate and Product Information

| Compound | Structure | Molecular Weight | Role |

| 4-Boc-1-(5-bromo-2-pyridyl)piperazine | tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | 370.27 g/mol | Starting Material |

| Amine (R¹R²NH) | Varies | Varies | Reagent |

| Product | tert-butyl 4-(5-(R¹R²amino)pyridin-2-yl)piperazine-1-carboxylate | Varies | Product |

Experimental Protocols

This section provides a detailed experimental protocol for the Buchwald-Hartwig amination of 4-Boc-1-(5-bromo-2-pyridyl)piperazine with a representative amine.

Materials:

-

4-Boc-1-(5-bromo-2-pyridyl)piperazine (1.0 equiv)

-

Amine (e.g., aniline or morpholine) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 4-Boc-1-(5-bromo-2-pyridyl)piperazine, the chosen amine, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for Suzuki Coupling of Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with various aryl and heteroaryl boronic acids. This transformation is of significant interest in medicinal chemistry and drug development, as the resulting biaryl structures are common motifs in pharmacologically active compounds. The presence of the nitrogen-rich pyridine and piperazine moieties in the substrate presents unique challenges, such as potential catalyst inhibition, which necessitate carefully optimized reaction conditions.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.